![molecular formula C12H19N2NaO3 B13965672 Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt CAS No. 64058-19-1](/img/structure/B13965672.png)
Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt
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Overview
Description
Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt, also known as sodium 5,5-diethylbarbiturate, is a derivative of barbituric acid. This compound is part of the barbiturate family, which is known for its sedative and hypnotic properties. Barbiturates have been used historically in medicine for their central nervous system depressant effects, although their use has declined due to the development of safer alternatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of diethyl malonate with urea in the presence of a strong base such as sodium ethoxide. For the specific preparation of 1-butyl-5,5-diethylbarbituric acid, the process begins with the preparation of diethyl n-butylmalonate. This intermediate is then reacted with urea under reflux conditions to yield the desired barbituric acid derivative .
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Barbituric acid derivatives, including 1-butyl-5,5-diethylbarbituric acid, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Scientific Research Applications
Barbituric acid derivatives have a wide range of applications in scientific research. They are used as building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . In biology, these compounds serve as enzyme inhibitors and probes for studying biochemical pathways . In medicine, barbiturates have been used as sedatives, anesthetics, and anticonvulsants . Industrially, they are employed as buffering agents in various chemical processes .
Mechanism of Action
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to GABA receptors. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . Additionally, barbiturates inhibit glutamate-induced depolarizations, further contributing to their sedative effects .
Comparison with Similar Compounds
Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt can be compared with other barbiturates such as phenobarbital, pentobarbital, and thiopental. While all these compounds share a common barbituric acid core, their pharmacological properties vary based on the substituents attached to the core structure. For instance:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used as a short-acting anesthetic.
Thiopental: Employed as an ultra-short-acting anesthetic for induction of anesthesia.
The uniqueness of 1-butyl-5,5-diethylbarbituric acid lies in its specific substituents, which influence its pharmacokinetics and pharmacodynamics, making it suitable for particular applications in research and industry.
Biological Activity
Barbituric acid derivatives, particularly sodium salts , have garnered significant attention in pharmacology due to their diverse biological activities. The compound 1-butyl-5,5-diethyl-barbituric acid sodium salt , commonly referred to as Thiobutabarbital sodium , is a notable example. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
Thiobutabarbital sodium is characterized by the presence of a butyl group and two ethyl groups at the 5-position of the barbituric acid structure. Its chemical formula is C13H18N2NaO3S. The synthesis typically involves the reaction of barbituric acid derivatives with various reagents under specific conditions to yield high-purity products suitable for pharmaceutical applications .
Biological Activity
Thiobutabarbital sodium exhibits a range of biological activities primarily due to its interaction with the central nervous system (CNS). Its pharmacological profile includes:
- Sedative-Hypnotic Effects : Similar to other barbiturates, it acts as a CNS depressant, enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This mechanism underlies its use as a sedative and hypnotic agent .
- Antimicrobial Properties : Recent studies have indicated that barbituric acid derivatives may possess antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against strains like Pseudomonas aeruginosa and Staphylococcus aureus using disc diffusion methods .
- Anticancer Activity : Research suggests that certain modifications of barbituric acids can lead to compounds with anticancer properties. These derivatives have been shown to inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology .
Case Studies and Research Findings
- Central Nervous System Effects :
- Antimicrobial Activity :
- Anticancer Properties :
Comparative Analysis of Barbiturate Derivatives
Compound Name | Structure Features | Biological Activity |
---|---|---|
Thiobutabarbital Sodium | 5-butyl, 5-ethyl groups; thio group | Sedative-hypnotic; antimicrobial |
Butabarbital | 5-sec-butyl group; no thio group | More potent sedative effects |
Pentobarbital | 5-ethyl group; no thio group | Used for euthanasia; longer duration |
Phenobarbital | 5-phenyl group; no thio group | Anticonvulsant properties |
Secobarbital | 5-sec-butyl group; no thio group | Rapid onset; used for insomnia |
Properties
CAS No. |
64058-19-1 |
---|---|
Molecular Formula |
C12H19N2NaO3 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
sodium;1-butyl-5,5-diethyl-4,6-dioxopyrimidin-2-olate |
InChI |
InChI=1S/C12H20N2O3.Na/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17;/h4-8H2,1-3H3,(H,13,15,17);/q;+1/p-1 |
InChI Key |
XTWSCSNDXKSPIX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CC.[Na+] |
Origin of Product |
United States |
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